molecular formula C9H15N3 B13573768 1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

Cat. No.: B13573768
M. Wt: 165.24 g/mol
InChI Key: PHOPOHYRUCEEFE-UHFFFAOYSA-N
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Description

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety The pyrazole ring is substituted with two methyl groups at positions 1 and 5, and a cyclopropylmethylamine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethylamine group. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropylmethylamine under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropane
  • 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclobutane
  • 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopentane

Uniqueness

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is unique due to its specific structural features, including the presence of both a cyclopropane ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-[(1,5-dimethylpyrazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-5-8(11-12(7)2)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3

InChI Key

PHOPOHYRUCEEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CC2(CC2)N

Origin of Product

United States

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